molecular formula C21H15NO2 B11430367 2-phenyl-2-(phenylamino)-1H-indene-1,3(2H)-dione

2-phenyl-2-(phenylamino)-1H-indene-1,3(2H)-dione

Cat. No.: B11430367
M. Wt: 313.3 g/mol
InChI Key: QLLIFCAYEWDQMB-UHFFFAOYSA-N
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Description

2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione is an organic compound that belongs to the class of indene derivatives This compound is characterized by its unique structure, which includes a phenyl group, a phenylamino group, and a dihydroindene dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenyl or phenylamino moieties .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Molecular docking studies have shown that the compound can bind to protein receptors, influencing their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione include:

Uniqueness

What sets 2-Phenyl-2-(phenylamino)-2,3-dihydro-1H-indene-1,3-dione apart from similar compounds is its unique structural features and the specific biological activities it exhibits. Its combination of phenyl and phenylamino groups with the dihydroindene dione core provides distinct chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2-anilino-2-phenylindene-1,3-dione

InChI

InChI=1S/C21H15NO2/c23-19-17-13-7-8-14-18(17)20(24)21(19,15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-14,22H

InChI Key

QLLIFCAYEWDQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC=CC=C4

Origin of Product

United States

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